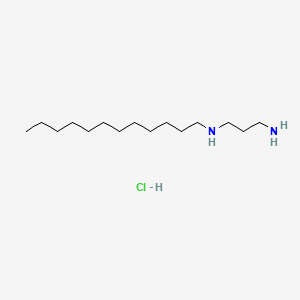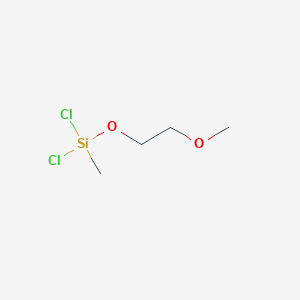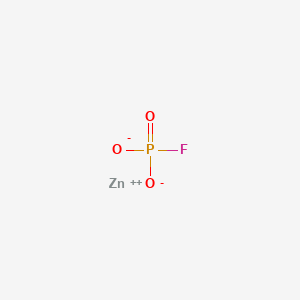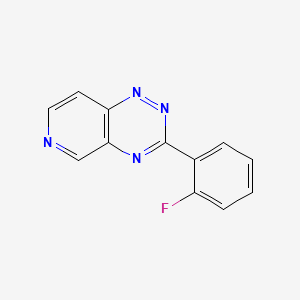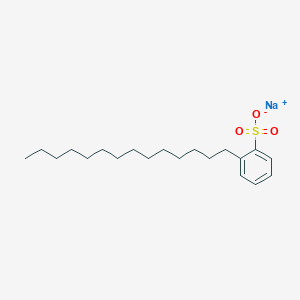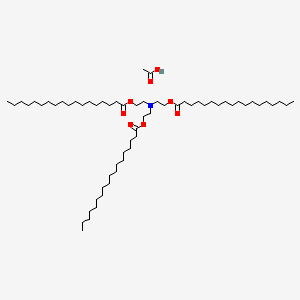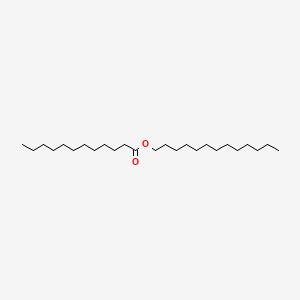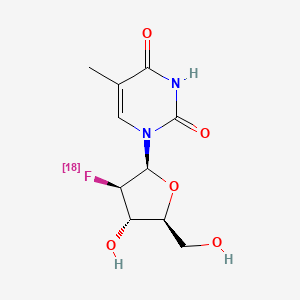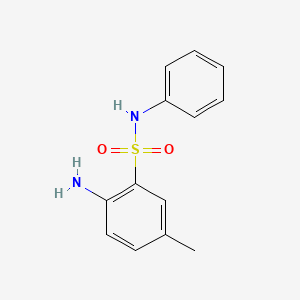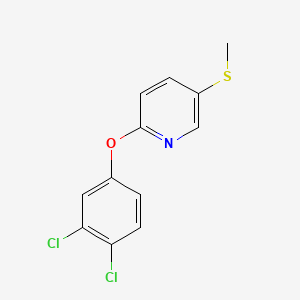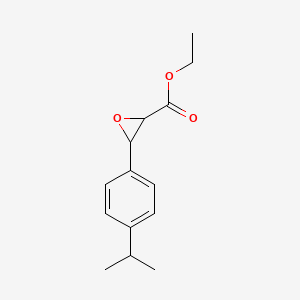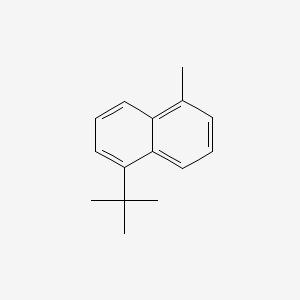
1-(tert-Butyl)-5-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. It is used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
1-(tert-butyl)-5-methylnaphthalene can be synthesized through several methods. One common route involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
1-(tert-butyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses sulfuric acid.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonic acid derivatives
科学研究应用
1-(tert-butyl)-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
作用机制
The mechanism by which 1-(tert-butyl)-5-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can stabilize intermediates and transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking.
相似化合物的比较
1-(tert-butyl)-5-methylnaphthalene can be compared with other naphthalene derivatives:
1-methylnaphthalene: Lacks the tert-butyl group, resulting in different reactivity and physical properties.
2-tert-butyl-1-methylnaphthalene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
1,4-dimethylnaphthalene: Contains two methyl groups, which can affect its reactivity and applications.
属性
CAS 编号 |
84029-97-0 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC 名称 |
1-tert-butyl-5-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-7-5-9-13-12(11)8-6-10-14(13)15(2,3)4/h5-10H,1-4H3 |
InChI 键 |
PCDPDRIMDNQRGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


